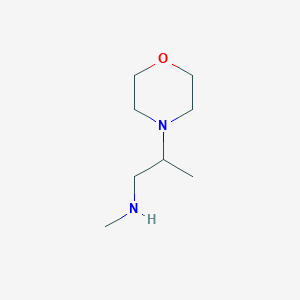

N-Methyl-2-morpholin-4-ylpropan-1-amine

Description

Properties

IUPAC Name |

N-methyl-2-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(7-9-2)10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURPSTJIJGVVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672417 | |

| Record name | N-Methyl-2-(morpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-08-6 | |

| Record name | N-Methyl-2-(morpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Methyl-2-morpholin-4-ylpropan-1-amine" CAS number and properties

An In-depth Technical Guide to N-Methyl-2-morpholin-4-ylpropan-1-amine

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the morpholine scaffold stands as a privileged structure, integral to the design of numerous therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive technical overview of a specific derivative, this compound. While this compound is commercially available, it is notably absent from major chemical databases, presenting a unique challenge for researchers. This document aims to bridge that information gap by providing a detailed account of its identity, properties, a robust synthesis protocol, and its potential applications, grounded in established chemical principles and data from closely related analogues.

Chemical Identity and Physicochemical Properties

This compound is a substituted secondary amine featuring a morpholine ring attached to a propane backbone. The precise CAS number for this compound is not consistently reported in publicly accessible databases, however, its existence is confirmed through commercial listings.

Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Canonical SMILES | CNC(C)CN1CCOCC1 |

| Parent Compound (CAS) | 1005-04-5 (for 2-(Morpholin-4-yl)propan-1-amine)[1] |

Physicochemical Properties (Predicted and Inferred)

The following properties are predicted based on the chemical structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Appearance | Colorless to pale yellow liquid | Based on similar short-chain alkylamines. |

| Boiling Point | ~180-200 °C | Extrapolated from structurally similar compounds. |

| Density | ~0.95 g/mL | Inferred from related morpholine derivatives. |

| Solubility | Soluble in water and common organic solvents | The morpholine and amine groups impart hydrophilicity. |

| pKa | 9.5 - 10.5 | Typical for secondary amines. |

Synthesis and Characterization

Given the absence of a published, peer-reviewed synthesis protocol for this compound, a reliable synthetic route can be devised based on the N-methylation of its primary amine precursor, 2-(morpholin-4-yl)propan-1-amine (CAS: 1005-04-5)[1]. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Synthetic Workflow: Eschweiler-Clarke N-Methylation

The proposed synthesis involves the reductive methylation of the primary amine using formaldehyde as the source of the methyl group and formic acid as the reducing agent. This method is advantageous as it is a one-pot reaction with readily available and inexpensive reagents.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-(Morpholin-4-yl)propan-1-amine (1.0 eq)

-

Formic acid (90%, 2.5 eq)

-

Formaldehyde (37% in H₂O, 2.2 eq)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-(morpholin-4-yl)propan-1-amine.

-

With stirring, add formic acid to the flask. An exothermic reaction may be observed.

-

Slowly add formaldehyde solution to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully basify the mixture with a concentrated NaOH solution until the pH is >12. This should be done in an ice bath to manage the exothermic neutralization.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield the pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.65-3.75 (t, 4H): Morpholine protons adjacent to oxygen.

-

δ 2.40-2.60 (m, 7H): Morpholine protons adjacent to nitrogen and the CH₂-N-CH₃ protons.

-

δ 2.35 (s, 3H): N-CH₃ protons.

-

δ 2.70-2.80 (m, 1H): CH proton at C2.

-

δ 1.05 (d, 3H): CH₃ protons on the propane chain.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 67.0: Morpholine carbons adjacent to oxygen.

-

δ 54.0: Morpholine carbons adjacent to nitrogen.

-

δ 60.0: C2 of the propane chain.

-

δ 58.0: C1 of the propane chain.

-

δ 36.0: N-CH₃ carbon.

-

δ 15.0: C3 of the propane chain.

-

-

Mass Spectrometry (EI):

-

[M]⁺: m/z 158.

-

Fragmentation: Expect characteristic fragments from the loss of the methyl group, and cleavage of the propane chain.

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the safety information for structurally related amines and morpholine derivatives.

-

General Hazards: Assumed to be corrosive and may cause skin and eye irritation or burns[2]. It is likely harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.

Applications in Research and Drug Development

The morpholine moiety is a cornerstone in drug design, valued for its ability to improve the pharmacokinetic profile of lead compounds.

The Role of the Morpholine Ring

The morpholine ring is often incorporated into drug candidates to:

-

Increase Aqueous Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving solubility.

-

Enhance Metabolic Stability: The ring is generally resistant to metabolic degradation.

-

Provide a Favorable Conformation: The chair conformation of the morpholine ring can provide a rigid scaffold for positioning other functional groups.

Potential as a Synthetic Building Block

This compound serves as a valuable building block for the synthesis of more complex molecules. The secondary amine provides a nucleophilic site for further functionalization, such as:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives.

-

Reductive amination: Reaction with aldehydes or ketones.

-

Alkylation reactions: Introduction of further substituents on the nitrogen atom.

These reactions allow for the incorporation of the N-methyl-2-morpholinylpropyl group into larger molecules, a common strategy in the development of novel drug candidates.

Conclusion

This compound, while not extensively documented in scientific literature, represents a compound of interest for researchers in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its properties, a reliable method for its synthesis, and an overview of its potential applications. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

-

PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. [Link]

-

Loba Chemie. N-METHYL MORPHOLINE. [Link]

-

PubChemLite. 2-methyl-2-(morpholin-4-yl)propan-1-amine. [Link]

-

PubChem. 2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine. [Link]

-

PubChem. N-methyl-2-(3-morpholin-4-ylpyrrolidin-1-yl)propan-1-amine. [Link]

-

PubChem. 2-(Morpholin-4-yl)propan-1-amine. [Link]

- Google Patents. Process for preparing N-methyl morpholine.

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

PubChem. 2-(4-Methyl-2-morpholin-4-ylphenyl)propan-1-amine. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

Sources

Navigating the Synthesis and Properties of 2-Methyl-2-(morpholin-4-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity, synthesis, and key properties of the morpholine derivative, 2-methyl-2-(morpholin-4-yl)propan-1-amine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering in-depth insights into the nuanced handling and application of this compound.

Section 1: Chemical Identity and Nomenclature

A critical first step in the study of any chemical entity is the precise definition of its structure and systematic nomenclature. While the query "N-Methyl-2-morpholin-4-ylpropan-1-amine" was provided, a thorough review of chemical databases indicates that the more accurately and commonly indexed compound is 2-methyl-2-(morpholin-4-yl)propan-1-amine .[1][2] This guide will proceed with a focus on this latter, well-documented molecule.

IUPAC Name: 2-methyl-2-morpholin-4-ylpropan-1-amine[1]

Chemical Structure:

Caption: 2D structure of 2-methyl-2-(morpholin-4-yl)propan-1-amine

Molecular Formula: C₈H₁₈N₂O[1]

Key Identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 173336-43-1 | [1] |

| PubChem CID | 1989641 | [1] |

| InChI | InChI=1S/C8H18N2O/c1-8(2,7-9)10-3-5-11-6-4-10/h3-7,9H2,1-2H3 | [1] |

| SMILES | CC(C)(CN)N1CCOCC1 |[1] |

Section 2: Synthesis Pathway and Experimental Protocol

The synthesis of morpholine derivatives is a cornerstone of medicinal chemistry due to their prevalence in a wide array of pharmaceuticals.[3][4] The synthesis of 2-methyl-2-(morpholin-4-yl)propan-1-amine can be approached through several strategic routes, with a common method involving the reaction of a suitably substituted propane derivative with morpholine.

A plausible and efficient synthesis route is the reductive amination of 2-methyl-2-nitro-1-(morpholin-4-yl)propane. This precursor can be synthesized through the Michael addition of morpholine to 2-nitropropene.

Visualizing the Synthesis Workflow

Caption: A generalized workflow for the synthesis of 2-methyl-2-(morpholin-4-yl)propan-1-amine.

Detailed Experimental Protocol: Reductive Amination Approach

Step 1: Synthesis of 2-methyl-2-nitro-1-(morpholin-4-yl)propane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reactant: Slowly add 2-nitropropene (1.1 eq) to the solution at room temperature. The addition should be dropwise to control the exothermic reaction.

-

Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Step 2: Reduction of 2-methyl-2-nitro-1-(morpholin-4-yl)propane

-

Reaction Setup: To a solution of 2-methyl-2-nitro-1-(morpholin-4-yl)propane (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: The reaction mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50 psi.

-

Reaction Conditions: The reaction is stirred at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up and Isolation: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the desired product, 2-methyl-2-(morpholin-4-yl)propan-1-amine. The crude product may be further purified by distillation or crystallization if necessary.

Section 3: Physicochemical Properties and Safety Data

Understanding the physicochemical properties and safety profile of a compound is paramount for its handling, formulation, and application.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | [1] |

| XLogP3-AA | -0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 158.141913202 Da | [1] |

| Monoisotopic Mass | 158.141913202 Da | [1] |

| Topological Polar Surface Area | 38.5 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 119 | [1] |

Safety and Hazard Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Section 4: Potential Applications and Research Directions

Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[5][6] They are integral components of numerous approved drugs. The structural motif of 2-methyl-2-(morpholin-4-yl)propan-1-amine, featuring a primary amine and a morpholine ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential areas of research for this compound and its derivatives include:

-

Scaffold for Drug Discovery: Its structure can be elaborated to explore a variety of biological targets.

-

Catalysis: Amines are often employed as catalysts in organic reactions.

-

Material Science: Incorporation into polymers or other materials to modify their properties.

The versatility of the morpholine moiety ensures that compounds like 2-methyl-2-(morpholin-4-yl)propan-1-amine will continue to be of interest to the scientific community.

References

-

PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. [Link]

-

PubChem. 2-(4-Methyl-2-morpholin-4-ylphenyl)propan-1-amine. [Link]

-

PubChemLite. 2-methyl-3-(morpholin-4-yl)propan-1-amine. [Link]

-

PubChemLite. Methyl[1-(morpholin-4-yl)propan-2-yl]amine. [Link]

-

PubChem. 2-(Morpholin-4-yl)propan-1-amine. [Link]

- Google Patents. CN101012208A - Process for preparing N-methyl morpholine.

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

PubChem. 2-morpholin-4-yl-9-propan-2-yl-~{N}-[(4-pyridin-2-ylphenyl)methyl]purin-6-amine. [Link]

-

Ataman Kimya. MORPHOLINE. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

PubChemLite. 2-methyl-2-(morpholin-4-yl)propan-1-amine. [Link]

-

Silver Fern Chemical. Morpholine: A Multi-Purpose Chemical for Industrial Applications. [Link]

-

The Good Scents Company. N-methyl propyl amine. [Link]

Sources

- 1. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-methyl-2-(morpholin-4-yl)propan-1-amine (C8H18N2O) [pubchemlite.lcsb.uni.lu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. atamankimya.com [atamankimya.com]

- 6. Morpholine: A Multi-Purpose Chemical for Industrial Applications from Silver Fern Chemical [silverfernchemical.com]

A Technical Guide to the Synthesis of N-Methyl-2-morpholin-4-ylpropan-1-amine

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for N-Methyl-2-morpholin-4-ylpropan-1-amine. The narrative is structured to deliver not just a procedural methodology, but a comprehensive understanding of the chemical logic underpinning the chosen synthetic strategy. The primary route detailed herein involves a two-step sequence: the synthesis of a key α-amino ketone intermediate, followed by a one-pot reductive amination. This approach is selected for its high efficiency, scalability, and reliance on well-established, high-yielding transformations. Each stage is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and critical insights into reaction optimization. This document is intended for researchers and professionals in drug development and organic synthesis, providing a scientifically rigorous and practical framework for the preparation of the target molecule.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound is most logically approached by disconnecting the molecule at the newly formed C-N bonds. A retrosynthetic analysis reveals two primary strategic disconnections. The most promising pathway, and the focus of this guide, involves the formation of the terminal N-methylamine via reductive amination. This strategy hinges on the synthesis of the key intermediate ketone, 1-morpholin-4-ylpropan-2-one. This intermediate is, in turn, readily accessible from commercially available starting materials.

The chosen forward synthesis is therefore a two-stage process:

-

Stage 1: Synthesis of the Ketone Intermediate. Formation of 1-morpholin-4-ylpropan-2-one via nucleophilic substitution of an α-haloketone with morpholine.

-

Stage 2: Reductive Amination. One-pot reaction of the ketone intermediate with methylamine to form an imine, which is subsequently reduced in situ to yield the target secondary amine.

Caption: High-level overview of the two-stage synthetic pathway.

Stage 1: Synthesis of 1-Morpholin-4-ylpropan-2-one

The synthesis of α-amino ketones is a foundational transformation in organic chemistry.[1] The reaction of an α-halo ketone with a primary or secondary amine is a classic and effective method, proceeding via a direct SN2 mechanism.[2][3]

Mechanism and Experimental Rationale

This reaction involves the nucleophilic attack of the secondary amine, morpholine, on the α-carbon of chloroacetone. The nitrogen's lone pair displaces the chloride leaving group. To drive the reaction to completion and neutralize the HCl byproduct, a slight excess of morpholine or the addition of a non-nucleophilic base like potassium carbonate is employed. The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or acetone, to facilitate the SN2 pathway.

Caption: Reaction scheme for the synthesis of the α-amino ketone.

Detailed Experimental Protocol

Materials:

-

Chloroacetone (1.0 eq)

-

Morpholine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile.

-

Add morpholine (1.1 eq) to the stirred suspension.

-

Cool the mixture in an ice bath and add chloroacetone (1.0 eq) dropwise over 20-30 minutes. Caution: Chloroacetone is a lachrymator and toxic; handle in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 82°C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil in diethyl ether and wash with a small amount of saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-morpholin-4-ylpropan-2-one as an oil, which can be purified further by vacuum distillation if necessary.

Stage 2: Reductive Amination to Final Product

Reductive amination is a highly versatile and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an imine or iminium ion intermediate.[4][5] The choice of reducing agent is critical; it must selectively reduce the protonated iminium ion intermediate much faster than the starting ketone.

Mechanism and Reagent Selection

The reaction proceeds in a one-pot fashion. The ketone, 1-morpholin-4-ylpropan-2-one, first reacts with methylamine to form a hemiaminal, which then dehydrates to an iminium ion under mildly acidic conditions. A specialized reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is the reagent of choice for this transformation.[6]

Key Advantages of Sodium Triacetoxyborohydride (STAB):

-

Mildness and Selectivity: It does not readily reduce the starting ketone, which minimizes the formation of alcohol byproducts.[7]

-

Compatibility: It is effective under the slightly acidic conditions (often using acetic acid as a catalyst) that favor iminium ion formation.[8]

-

Safety: It is less toxic and easier to handle than alternatives like sodium cyanoborohydride.

Caption: The two-step, one-pot reductive amination process.

Detailed Experimental Protocol

Materials:

-

1-Morpholin-4-ylpropan-2-one (1.0 eq)

-

Methylamine (2.0 M solution in THF, 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Acetic Acid (AcOH, 1.1 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve 1-morpholin-4-ylpropan-2-one (1.0 eq) in anhydrous DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add the methylamine solution (1.5 eq) followed by acetic acid (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

-

In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause slight effervescence.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Data Summary

| Parameter | Stage 1: Ketone Synthesis | Stage 2: Reductive Amination |

| Key Reagents | Chloroacetone, Morpholine | Methylamine, NaBH(OAc)₃ |

| Solvent | Acetonitrile | 1,2-Dichloroethane |

| Temperature | Reflux (~82°C) | Room Temperature |

| Typical Yield | 75-90% | 70-85% |

| Purification | Vacuum Distillation | Column Chromatography |

Alternative Synthetic Pathways

While the primary route described is highly effective, an alternative strategy worth noting involves the alkylation of a pre-formed amine. This pathway would begin with the reduction of the ketone intermediate, 1-morpholin-4-ylpropan-2-one, to the corresponding alcohol, 1-morpholin-4-ylpropan-2-ol. The hydroxyl group would then be converted to a good leaving group (e.g., tosylate or bromide), followed by nucleophilic substitution with methylamine. This multi-step approach is generally less atom-economical and efficient than the direct reductive amination but serves as a viable alternative if the primary route encounters difficulties.

Conclusion

This guide has detailed a logical, efficient, and well-precedented two-stage synthesis for this compound. The strategy leverages a classic SN2 reaction to build a key α-amino ketone intermediate, followed by a modern, mild, and selective one-pot reductive amination using sodium triacetoxyborohydride. The provided protocols are designed to be robust and adaptable, offering a solid foundation for researchers undertaking the synthesis of this and structurally related molecules.

References

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). ACS Symposium Series. Available at: [Link]

-

Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(10), 1849-1852. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Common Conditions. Available at: [Link]

-

Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Available at: [Link]

-

Grokipedia. (n.d.). Amine alkylation. Available at: [Link]

-

Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives. Available at: [Link]

-

PubMed. (1993). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. J Med Chem, 36(20), 2943-9. Available at: [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available at: [Link]

-

Wikipedia contributors. (2023). α-Halo ketone. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

OChemOnline. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]

Sources

- 1. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Predictive Spectroscopic Guide to N-Methyl-2-morpholin-4-ylpropan-1-amine

Introduction

N-Methyl-2-morpholin-4-ylpropan-1-amine is a substituted aliphatic amine with potential applications in pharmaceutical and materials science. As with any novel compound, a thorough characterization of its chemical structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. In the absence of publicly available experimental data for this specific molecule, this guide provides a comprehensive, predictive analysis of its expected spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical framework for the structural elucidation of this compound and similarly substituted morpholine derivatives. The predictions herein are grounded in fundamental principles of spectroscopy and supported by data from analogous chemical structures.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for predicting its spectroscopic behavior. This compound consists of a central propane backbone. The C1 carbon is bonded to a secondary amine (N-methylamine), and the C2 carbon is attached to the nitrogen of a morpholine ring and a methyl group.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 90°.

-

Spectral width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectrum

Caption: Workflow for ¹H NMR analysis.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| N-H (amine) | 0.5 - 2.0 | Broad singlet | 1H | Chemical shift is variable and depends on concentration and solvent. The proton is exchangeable. |

| C1-H₂ | 2.3 - 2.8 | Multiplet | 2H | Diastereotopic protons adjacent to a stereocenter (C2) and a nitrogen atom. |

| C2-H | 2.5 - 3.0 | Multiplet | 1H | Methine proton at a stereocenter, coupled to protons on C1 and C3. |

| C3-H₃ | 1.0 - 1.3 | Doublet | 3H | Methyl group on a stereocenter, coupled to the C2 proton. |

| N-CH₃ (amine) | 2.2 - 2.5 | Singlet | 3H | Methyl group attached to the secondary amine nitrogen. |

| Morpholine H (axial, adjacent to N) | 2.4 - 2.7 | Multiplet | 4H | Protons on carbons adjacent to the morpholine nitrogen are deshielded. |

| Morpholine H (equatorial, adjacent to N) | 2.4 - 2.7 | Multiplet | ||

| Morpholine H (axial, adjacent to O) | 3.6 - 3.9 | Multiplet | 4H | Protons on carbons adjacent to the morpholine oxygen are more deshielded due to the higher electronegativity of oxygen. |

| Morpholine H (equatorial, adjacent to O) | 3.6 - 3.9 | Multiplet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled.

-

Number of scans: 1024-4096 (due to the low sensitivity of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse width: 30-45°.

-

Spectral width: 0-220 ppm.

-

-

Processing: Similar to ¹H NMR, with calibration of the CDCl₃ solvent signal to ~77.16 ppm.

Predicted ¹³C NMR Spectrum

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C1 | 50 - 60 | Methylene carbon attached to a secondary amine and adjacent to a substituted carbon. |

| C2 | 60 - 70 | Methine carbon attached to a nitrogen (morpholine) and a methyl group. |

| C3 | 15 - 25 | Methyl carbon attached to the C2 stereocenter. |

| N-CH₃ (amine) | 30 - 40 | Methyl carbon attached to the secondary amine nitrogen. |

| Morpholine C (adjacent to N) | 50 - 60 | Carbons adjacent to the morpholine nitrogen. |

| Morpholine C (adjacent to O) | 65 - 75 | Carbons adjacent to the morpholine oxygen are more deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption bands.

Experimental Protocol: IR

-

Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3300 - 3500 | N-H stretch | Weak-Medium | Secondary amine[1][2][3][4] |

| 2850 - 3000 | C-H stretch | Strong | Aliphatic C-H[1][2][3][4] |

| 1450 - 1470 | C-H bend | Medium | Aliphatic C-H |

| 1070 - 1150 | C-O-C stretch | Strong | Ether (morpholine ring)[2] |

| 1000 - 1250 | C-N stretch | Medium | Aliphatic amine[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.

-

Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum (under EI)

The molecular formula of this compound is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 172 is expected. According to the nitrogen rule, an odd number of nitrogen atoms (in this case, two, which is even) results in an even molecular weight, which is consistent.

-

Key Fragmentation Pathways:

Caption: Plausible fragmentation pathways for this compound.

-

m/z = 157: Loss of a methyl group (•CH₃) from the C2 position.

-

m/z = 100: Cleavage of the C1-C2 bond, resulting in the [CH(CH₃)N(C₄H₈O)]⁺ fragment.

-

m/z = 86: Formation of the morpholinium ion [C₄H₈NO]⁺, a common fragment for morpholine-containing compounds.[5][6]

-

m/z = 72: Cleavage of the C1-C2 bond, resulting in the [CH₂NHCH₃]⁺ fragment.

-

m/z = 44: A common fragment for secondary amines, [CH₂=NHCH₃]⁺, formed through α-cleavage.

Conclusion

This in-depth technical guide provides a robust predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles and will serve as a valuable reference for the experimental characterization of this molecule. While these predictions offer a strong starting point, it is imperative to confirm them with experimental data. Any deviations between the predicted and experimental spectra can provide further insights into the subtle conformational and electronic properties of the molecule.

References

-

Abraham, R. J., & Mobli, M. (2008). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 46(10), 965-973. [Link]

-

Modgraph Consultants Ltd. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

-

ResearchGate. (2024). Mass spectra of morpholine cation and fragment ions. [Link]

-

Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(9), 592. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

ResearchGate. (2015). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]

-

JETIR. (2023). High-resolution 13C NMR spectroscopy as a tool for stereochemical and conformational analysis of organic compounds. [Link]

-

YouTube. (2020). IR Spectroscopy - Basic Introduction. [Link]

-

The University of Liverpool Repository. (2004). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

Royal Society of Chemistry. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. [Link]

-

PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. [Link]

-

ResearchGate. (2011). Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubChemLite. Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. 2-methyl-2-(morpholin-4-yl)propan-1-amine. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

PubChem. 2-morpholin-4-yl-9-propan-2-yl-~{N}-[(4-pyridin-2-ylphenyl)methyl]purin-6-amine. [Link]

-

PubChemLite. Methyl[1-(morpholin-4-yl)propan-2-yl]amine. [Link]

-

PubChem. 2-(Morpholin-4-yl)propan-1-amine. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

-

NIST WebBook. N-Methyl-N-propyl-propylamine. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of propylamine. [Link]

-

NIST WebBook. 2-Propen-1-amine, 2-methyl-. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-1-ol. [Link]

-

NIST WebBook. 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-2-morpholin-4-ylpropan-1-amine

Authored by: Gemini, Senior Application Scientist

Introduction: The Physicochemical Foundation of a Candidate Molecule

In the rigorous journey of drug discovery and development, the intrinsic physicochemical properties of a molecule are paramount determinants of its ultimate success. Before a compound's pharmacological activity can be fully realized, it must first be soluble enough to be absorbed and distributed to its target and stable enough to maintain its integrity from synthesis to administration. This guide provides a comprehensive technical overview of the essential methodologies for characterizing the aqueous solubility and chemical stability of N-Methyl-2-morpholin-4-ylpropan-1-amine, a molecule featuring both a secondary amine and a tertiary morpholine nitrogen.

The structure of this compound presents specific chemical features that inform our experimental strategy. The presence of two basic nitrogen atoms predicts a significant pH-dependent solubility profile. Furthermore, these electron-rich amine centers are potential sites for oxidative degradation. A thorough understanding of these characteristics is not merely a regulatory requirement; it is a fundamental necessity for rational formulation design, predicting in vivo behavior, and ensuring the safety and efficacy of a potential therapeutic agent.[1] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the critical experiments that form the bedrock of a successful development program.

Part 1: Aqueous Solubility Characterization

Solubility, the concentration of a solute in a saturated solution at a specific temperature and pressure, is a critical factor influencing a drug's absorption and bioavailability.[2][3] For a compound like this compound, a multi-faceted approach to solubility testing is required to build a comprehensive profile. We progress from high-throughput kinetic assays in early discovery to definitive equilibrium studies for preclinical development.

The Rationale Behind a Tiered Approach

We employ a tiered strategy for solubility assessment. In early discovery, speed and material conservation are critical. Therefore, Kinetic Solubility assays are used to rapidly screen and rank compounds.[2][4] These tests measure the point of precipitation from a supersaturated solution (typically created by adding a DMSO stock to aqueous buffer) and are invaluable for guiding structure-activity relationship (SAR) studies.[3]

As a candidate progresses, a more accurate and fundamental understanding is needed. Thermodynamic (Equilibrium) Solubility represents the true saturation point of a compound in a given medium.[2] This "gold standard" measurement, while lower throughput, is essential for developing formulations and predicting gastrointestinal absorption.[3]

Experimental Protocol: Kinetic Solubility by Nephelometry

This high-throughput method is ideal for initial compound assessment. The underlying principle is the detection of light scattering caused by fine particles of precipitate that form when a compound's solubility is exceeded.[3][5]

Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Addition: Add a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[2]

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 2 hours) to allow for precipitation.[2]

-

Analysis: Measure the turbidity (light scattering) in each well using a nephelometric plate reader.

-

Data Interpretation: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the definitive technique for determining equilibrium solubility and is a requirement for regulatory submissions.

Objective: To determine the true equilibrium concentration of this compound in a saturated aqueous solution.

Methodology:

-

Sample Preparation: Add an excess amount of the solid, pure compound to a series of vials containing the desired aqueous media (e.g., purified water, buffers at various pH values). The visible presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be experimentally determined.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid material is transferred.

-

Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for non-adsorption of the compound.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear comparison.

| Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Purified Water | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 37 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Nephelometry | ||

| Simulated Gastric Fluid (SGF, pH 1.2) | 37 | Shake-Flask | ||

| Simulated Intestinal Fluid (SIF, pH 6.8) | 37 | Shake-Flask |

Visualization: Solubility Assessment Workflow

Caption: Tiered workflow for solubility assessment of a drug candidate.

Part 2: Chemical Stability and Forced Degradation

Stability testing is essential to understand how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[7][8] This is fundamental for developing and validating stability-indicating analytical methods, which are a regulatory necessity.[6][7][9]

The Imperative of a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10][11] Crucially, it must also resolve the API peak from all potential impurities and degradation products.[9][11] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[8][10][12] The development of a SIAM is a prerequisite for any meaningful stability study.

Experimental Protocols: Forced Degradation Studies

The goal of these studies is to achieve a target degradation of approximately 5-20% of the parent compound.[9] This provides sufficient quantities of degradants for detection and characterization without destroying the molecule entirely.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stress media.

-

Expose the solutions to the conditions outlined below. A control sample (unstressed) is analyzed concurrently.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze all samples by a developing stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for initial identification of degradants.

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Rationale: To assess susceptibility to degradation in acidic environments, such as the stomach.

-

Condition: 0.1 M Hydrochloric Acid (HCl) at 60°C for 24-48 hours.

-

-

Base Hydrolysis:

-

Rationale: To evaluate stability in alkaline conditions.

-

Condition: 0.1 M Sodium Hydroxide (NaOH) at 60°C for 24-48 hours.

-

-

Oxidative Degradation:

-

Thermal Stress:

-

Rationale: To assess the intrinsic thermal stability of the molecule in both solid and solution states.

-

Condition: Solid drug substance at 80°C for 48 hours. Solution stored at 60°C.

-

-

Photostability:

-

Rationale: To determine if the molecule is light-sensitive, which informs packaging requirements.

-

Condition: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Data Analysis and Interpretation

For each stress condition, the following should be determined:

-

Assay of Parent Compound: The percentage of this compound remaining.

-

Degradation Products: The number of degradation products formed and their peak areas (as a percentage of the total area).

-

Mass Balance: A critical self-validating check. The sum of the assay of the parent compound and the levels of all degradation products should be close to 100%, indicating that all significant degradants are being detected.[7]

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration/Temp. | % Assay Remaining | % Degradation | No. of Degradants > 0.1% | Mass Balance (%) |

| Control (Unstressed) | T=0 | 100.0 | 0.0 | 0 | 100.0 |

| 0.1 M HCl | 48h / 60°C | ||||

| 0.1 M NaOH | 48h / 60°C | ||||

| 3% H₂O₂ | 24h / RT | ||||

| Thermal (Solid) | 48h / 80°C | ||||

| Photolytic (ICH Q1B) | - |

Visualization: Forced Degradation & SIAM Development Workflow

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. onyxipca.com [onyxipca.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 10. ijtsrd.com [ijtsrd.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

A Strategic Blueprint for Unveiling the Therapeutic Potential of N-Methyl-2-morpholin-4-ylpropan-1-amine: An In-Depth Technical Guide

Abstract

The morpholine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold that imparts favorable pharmacokinetic properties to a multitude of clinically successful therapeutics.[1] This guide presents a comprehensive, multi-tiered strategy for the systematic biological activity screening of the novel compound, N-Methyl-2-morpholin-4-ylpropan-1-amine. We eschew a rigid, one-size-fits-all template in favor of a fluid, logic-driven workflow that commences with a robust in silico evaluation to generate testable hypotheses. These computational predictions are then rigorously challenged through a cascade of in vitro assays, beginning with broad cytotoxicity profiling and progressing to targeted investigations against high-probability protein families, including G protein-coupled receptors (GPCRs), kinases, and ion channels. Each proposed experimental stage is detailed with step-by-step protocols, causality-driven explanations for methodological choices, and integrated validation checkpoints to ensure scientific integrity. This document is intended to serve as a practical and intellectually rigorous roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this, and structurally related, novel chemical entities.

Introduction: The Morpholine Scaffold as a Harbinger of Bioactivity

The prevalence of the morpholine ring in FDA-approved drugs is a testament to its utility in drug design.[2] Its presence can enhance aqueous solubility, metabolic stability, and overall druglikeness, making it an attractive component for novel chemical entities.[1] The subject of this guide, this compound, combines this privileged heterocycle with a flexible propanamine chain, a common feature in ligands for various receptors and transporters. While no specific biological activity has been documented for this exact molecule, its structural congeners, such as 2-Methyl-2-(morpholin-4-yl)propan-1-amine and N-Methyl-3-morpholin-4-ylpropan-1-amine, are known chemical entities, suggesting synthetic feasibility.[3][4] This structural precedent, coupled with the established pharmacological importance of the morpholine scaffold, provides a strong rationale for a comprehensive biological activity screening campaign.

This guide will delineate a screening cascade designed to efficiently and logically probe the biological potential of this compound. Our approach is rooted in the principle of progressively increasing experimental complexity and resource allocation, beginning with cost-effective computational methods and culminating in specific, hypothesis-driven in vitro assays.

Phase I: In Silico Profiling - Building a Predictive Foundation

The initial phase of our screening strategy leverages the power of computational chemistry and bioinformatics to predict the likely biological disposition of this compound. This in silico approach is not merely a predictive exercise but a crucial step in generating informed hypotheses that will guide subsequent experimental work.[3][4][5]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Before embarking on target identification, it is essential to assess the potential druglikeness of the molecule. We will utilize a consensus of open-access and commercial software platforms to build a preliminary ADMET profile.[6][7][8][9][10]

Table 1: Key In Silico ADMET Endpoints for this compound

| Parameter | Prediction Tool(s) | Rationale for Inclusion |

| Molecular Weight | RDKit / SwissADME | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | SwissADME / pkCSM | Prediction of lipophilicity, influencing membrane permeability and solubility. |

| Aqueous Solubility | ADMETlab 2.0 / SwissADME | Critical for formulation and absorption. |

| Blood-Brain Barrier (BBB) Penetration | pkCSM / ADMET-AI | Indicates potential for CNS activity.[7] |

| CYP450 Inhibition/Substrate | SwissADME / MetaPred | Predicts potential for drug-drug interactions and metabolic fate. |

| hERG Inhibition | pkCSM / vNN-ADMET | Early flag for potential cardiotoxicity.[8] |

| Ames Mutagenicity | ADMET-AI / ToxProfiler | Predicts potential for genotoxicity.[7][8] |

Target Prediction: A Multi-pronged Approach

With a preliminary understanding of the molecule's ADMET properties, we will proceed to predict its potential biological targets. A multi-modal strategy, combining ligand-based and structure-based methods, will be employed to enhance the robustness of our predictions.[11]

LBVS operates on the principle that structurally similar molecules are likely to have similar biological activities. We will employ 2D fingerprint similarity searches and 3D pharmacophore modeling against curated databases of bioactive compounds (e.g., ChEMBL, PubChem).

-

Pharmacophore Modeling: This technique identifies the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for a molecule's biological activity.[12][13]

Protocol 1: Ligand-Based Pharmacophore Modeling

-

Input Structure: Generate a 3D conformer of this compound.

-

Pharmacophore Feature Identification: Utilize software such as LigandScout or Pharmit to identify key pharmacophoric features: a hydrogen bond acceptor (morpholine oxygen), a hydrogen bond donor (amine), and a positive ionizable feature (amine).[14][15]

-

Database Searching: Screen pharmacophore databases (e.g., ZINCPharmer) to identify known active compounds that share a similar pharmacophoric arrangement.

-

Target Hypothesis Generation: The biological targets of the identified "hit" compounds become the primary hypotheses for this compound.

When the 3D structure of a potential target is known, SBVS, or reverse docking, can predict the binding affinity of our compound to a library of protein structures.

Protocol 2: Reverse Docking Workflow

-

Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB), focusing on GPCRs, kinases, and ion channels, given the general characteristics of morpholine-containing drugs.

-

Ligand Preparation: Prepare the 3D structure of this compound, assigning appropriate protonation states and charges.

-

Docking Simulation: Employ docking software (e.g., AutoDock Vina, Glide) to systematically evaluate the binding pose and affinity of the compound within the active sites of the target library.[16][17]

-

Scoring and Ranking: Rank the potential targets based on the predicted binding energy and favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Hit Prioritization: Prioritize targets that appear in both the ligand-based and structure-based screens for experimental validation.

Caption: In Silico Workflow for Target Hypothesis Generation.

Phase II: In Vitro Profiling - Experimental Validation

The hypotheses generated in Phase I will be rigorously tested in a tiered series of in vitro experiments. This phase is designed to first establish a general safety and activity profile, then to probe specific, high-probability target classes.

Tier 1: Foundational Cytotoxicity and Safety Screening

The initial experimental step is to assess the compound's general cytotoxicity across a panel of representative cell lines. This provides a therapeutic window and informs concentration ranges for subsequent assays.

Protocol 3: MTT Assay for General Cytotoxicity

-

Cell Plating: Seed a panel of cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like HeLa) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24-72 hours. Include vehicle-only and positive (e.g., doxorubicin) controls.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18][19]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).[20]

A parallel Lactate Dehydrogenase (LDH) release assay can be performed to specifically measure membrane integrity loss, providing a complementary view of cytotoxicity.[21][22]

Tier 2: Broad Panel Screening Against Key Target Families

Based on the in silico predictions and the promiscuous nature of small molecules, we will perform broad panel screening against the most likely target families.

GPCRs are the most common drug targets, and their diverse signaling makes them plausible candidates.[23]

Protocol 4: GPCR Panel Screen (cAMP Assay)

-

Assay Principle: Many GPCRs signal through the modulation of cyclic AMP (cAMP). This assay measures changes in intracellular cAMP levels upon compound treatment.[2][24]

-

Cell Lines: Utilize commercially available cell lines stably expressing a panel of GPCRs (e.g., from DiscoverX or Thermo Fisher Scientific).[25]

-

Compound Incubation: Treat the cells with this compound at a fixed concentration (e.g., 10 µM).

-

cAMP Detection: Following incubation, lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Hit Identification: A significant increase or decrease in cAMP levels compared to the vehicle control indicates a potential interaction with a specific GPCR.

Kinase inhibitors are a major class of therapeutics, particularly in oncology. The structural features of our compound warrant an investigation into its kinase inhibitory potential.

Protocol 5: Kinase Panel Screen

-

Assay Principle: This biochemical assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a panel of kinases.[26]

-

Assay Format: Utilize a radiometric ([³³P]-ATP) or fluorescence-based (e.g., ADP-Glo) assay format for high sensitivity and accuracy.[27]

-

Kinase Panel: Screen against a broad panel of kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology's HotSpot™ platform) at a fixed ATP concentration.[27][28]

-

Compound Concentration: Test the compound at one or two concentrations (e.g., 1 µM and 10 µM).

-

Data Analysis: Express results as a percentage of inhibition relative to a control inhibitor (e.g., staurosporine). Hits are typically defined as >50% inhibition.

Ion channels are critical for neuronal and cardiac function, and their modulation can have significant therapeutic or toxicological consequences.[29][30]

Protocol 6: Ion Channel Panel Screen

-

Assay Principle: Employ automated patch-clamp electrophysiology or fluorescence-based assays to measure the compound's effect on ion flow through a panel of key channels.[1][31]

-

Target Panel: Include key cardiac channels (e.g., hERG, Nav1.5, Cav1.2) for safety assessment, as well as channels relevant to pain and neurological disorders (e.g., Nav1.7, various K+ and Ca2+ channels).[32]

-

Platform: Use high-throughput platforms like the IonWorks Barracuda or a FLIPR-based calcium flux assay.

-

Data Analysis: Determine the percentage of inhibition or activation of ion channel currents.

Caption: Tiered In Vitro Screening Cascade.

Phase III: Hit-to-Lead and Mechanistic Studies

Any validated "hits" from Phase II will be subjected to more detailed investigation to confirm their activity and elucidate their mechanism of action.

Dose-Response and Selectivity Profiling

For any confirmed hits, full dose-response curves will be generated to determine potency (EC50 or IC50). The compound will also be tested against a panel of closely related targets to assess its selectivity. A highly potent and selective compound is a more promising lead candidate.

Mechanism of Action (MoA) Studies

The nature of the MoA studies will be dictated by the validated target class.

-

For GPCRs: Conduct radioligand binding assays to determine if the compound binds directly to the receptor and whether it is a competitive or allosteric modulator. Perform downstream signaling pathway analysis to assess for biased agonism.[33][34][35]

-

For Kinases: Perform enzyme kinetics studies to determine the mode of inhibition (e.g., ATP-competitive, non-competitive). Cellular assays can confirm target engagement within a physiological context.[36][]

-

For Ion Channels: Detailed electrophysiological studies can characterize the mechanism of modulation (e.g., open-channel block, effects on channel gating).

Off-Target Liability Screening

To build a more comprehensive safety profile, promising lead candidates should be screened against a broader panel of off-target proteins known to be associated with adverse drug reactions (e.g., the Eurofins SafetyScreen44™ panel).[38][39][40][41]

Conclusion and Future Directions

This guide has outlined a systematic, multi-phase approach to the biological activity screening of this compound. By integrating predictive in silico methods with a tiered in vitro validation strategy, this workflow is designed to efficiently identify and characterize the therapeutic potential of this novel compound while mitigating the risk of late-stage failure. The successful identification of a potent and selective "hit" would trigger further lead optimization studies, including structure-activity relationship (SAR) analysis and preliminary in vivo pharmacokinetic and efficacy models. This logical and self-validating framework provides a robust foundation for the translation of a novel chemical entity from a mere concept to a potential therapeutic candidate.

References

-

National Center for Biotechnology Information. (n.d.). Computational Prediction of Drug-Target Interactions via Ensemble Learning. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. PubMed. Retrieved from [Link]

-

Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

MDPI. (n.d.). Revealing Drug-Target Interactions with Computational Models and Algorithms. Retrieved from [Link]

-

American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

-

ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

-

Protheragen. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link]

-

Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved from [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]

-

Springer. (n.d.). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]

-

Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. Retrieved from [Link]

-

Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Retrieved from [Link]

-

AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

-

Frontiers. (n.d.). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Retrieved from [Link]

-

BHSAI. (n.d.). Predictive ADMET Modeling. Retrieved from [Link]

-

AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

-

YouTube. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. Retrieved from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction. Retrieved from [Link]

-

YouTube. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. Retrieved from [Link]

-

Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Ron Levy Group. (n.d.). Virtual Screening in Drug Discovery: an Overview. Retrieved from [Link]

-

YouTube. (2025). Next Generation of Virtual Screening: Chemical Space Docking®. Retrieved from [Link]

-

ACS Publications. (2026). Lung Cancer Cell–Macrophage Interaction System for Signal Pathway-Based Logic Analysis and Drug Testing. ACS Nano. Retrieved from [Link]

-

YouTube. (2025). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

-

Khan Academy. (n.d.). Signal transduction pathway | Cell signaling (article). Retrieved from [Link]

Sources

- 1. criver.com [criver.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revealing Drug-Target Interactions with Computational Models and Algorithms | MDPI [mdpi.com]

- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADMET-AI [admet.ai.greenstonebio.com]

- 8. Predictive ADMET Modeling - BHSAI [bhsai.org]

- 9. ayushcoe.in [ayushcoe.in]

- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 11. technologynetworks.com [technologynetworks.com]

- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 13. fiveable.me [fiveable.me]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. schrodinger.com [schrodinger.com]

- 17. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 18. MTT assay overview | Abcam [abcam.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. youtube.com [youtube.com]

- 21. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. AddexBio Service - GPCRAssays [addexbio.com]

- 25. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. reactionbiology.com [reactionbiology.com]

- 28. bioassaysys.com [bioassaysys.com]

- 29. ionbiosciences.com [ionbiosciences.com]

- 30. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]

- 31. reactionbiology.com [reactionbiology.com]

- 32. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 33. journals.physiology.org [journals.physiology.org]

- 34. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

- 35. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 36. reactionbiology.com [reactionbiology.com]

- 38. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 39. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 41. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-Methyl-2-morpholin-4-ylpropan-1-amine as a Novel Research Chemical

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only. N-Methyl-2-morpholin-4-ylpropan-1-amine is a novel research chemical with limited to no published data. The discussions on synthesis, pharmacology, and toxicology are based on established principles of medicinal chemistry and data from structurally related compounds. All handling of this and any other research chemical should be conducted by qualified professionals in appropriate laboratory settings, adhering to all applicable safety protocols and regulations.

Introduction